molecular formula C12H9ClN4O2S B11191787 N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11191787
M. Wt: 308.74 g/mol
InChI Key: JPDABWZUPTUIHL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (MW: 308.75, Formula: C12H9ClN4O2S) is a high-purity chemical compound offered for biological screening and lead optimization in drug discovery research . This compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a versatile heteroaromatic system known for its broad pharmaceutical potential, coupled with a sulfonamide group, a functional moiety recognized for its prevalence in medicinal chemistry . Recent scientific investigations highlight the significant research value of this chemical class. A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed and synthesized based on virtual screening and molecular docking studies targeting falcipain-2 (FP-2), a key cysteine protease essential for the hemoglobin hydrolysis of the Plasmodium falciparum malaria parasite . Inhibiting this target disrupts the parasite's life cycle, making this compound series a promising starting point for future antimalarial drug discovery programs . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype in cancer immunotherapy research, acting as a heme-binding moiety for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme that is a promising target in oncology . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9ClN4O2S

Molecular Weight

308.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H9ClN4O2S/c13-9-1-3-10(4-2-9)16-20(18,19)11-5-6-12-15-14-8-17(12)7-11/h1-8,16H

InChI Key

JPDABWZUPTUIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN3C=NN=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

This method involves condensing a pyridine derivative with hydrazine to form the triazole ring. Starting with 6-chloropyridine-2-sulfonyl chloride, the sulfonamide group is introduced via reaction with 4-chloroaniline in anhydrous dichloromethane under nitrogen atmosphere. Subsequent treatment with hydrazine hydrate in isopropanol at 80°C for 12 hours replaces the chlorine atom at position 6 with a hydrazinyl group. Cyclization is then achieved using formic acid as both solvent and catalyst, yielding the triazolopyridine core.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Isopropanol/formic acid

  • Catalyst: None (self-catalyzed by formic acid)

  • Yield: 60–75%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of the hydrazine intermediate and formic acid is subjected to microwave radiation at 150°C for 15–20 minutes, achieving near-quantitative conversion. This method minimizes side reactions, such as sulfonamide hydrolysis, and enhances overall yield (85–90%).

Sulfonamide Group Introduction

The sulfonamide moiety is critical for biological activity and is typically introduced early in the synthesis. Two pathways are prevalent: direct sulfonation and post-cyclization sulfonylation .

Direct Sulfonation via Chlorosulfonic Acid

Chlorosulfonation of the pyridine precursor is performed using chlorosulfonic acid (ClSO₃H) in the presence of thionyl chloride (SOCl₂) as a dehydrating agent. This generates the reactive sulfonyl chloride intermediate, which is immediately reacted with 4-chloroaniline in tetrahydrofuran (THF) at 0–5°C to prevent premature cyclization.

Reaction Scheme:

Pyridine derivative+ClSO₃HSOCl2Sulfonyl chloride4-ClC₆H₄NH₂Sulfonamide intermediate\text{Pyridine derivative} + \text{ClSO₃H} \xrightarrow{\text{SOCl}_2} \text{Sulfonyl chloride} \xrightarrow{\text{4-ClC₆H₄NH₂}} \text{Sulfonamide intermediate}

Post-Cyclization Sulfonylation

In this approach, the triazolopyridine core is first synthesized, followed by sulfonylation at position 6. The core is treated with sulfur trioxide (SO₃) in dimethylformamide (DMF) at 120°C for 6 hours, forming the sulfonic acid, which is then converted to the sulfonamide using thionyl chloride and 4-chloroaniline. While this method offers flexibility, it often results in lower yields (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred for sulfonamide formation due to their ability to stabilize charged intermediates. For cyclization, formic acid acts as both solvent and proton donor, facilitating ring closure.

Temperature and Time

  • Cyclization: Conventional heating requires 12 hours at 80°C, whereas microwave irradiation completes the reaction in 15 minutes at 150°C.

  • Sulfonation: Low temperatures (0–5°C) are critical during sulfonyl chloride formation to avoid decomposition.

Catalysts

Formic acid self-catalyzes cyclization, but the addition of p-toluenesulfonic acid (PTSA) at 5 mol% improves yields by 10–15% in microwave-assisted reactions.

Analytical Validation and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:

  • NMR Spectroscopy:

    • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.0 Hz, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H).

    • 13C^{13}C NMR: δ 162.4 (C=O), 148.9 (triazole-C), 137.2 (Ar-C).

  • Mass Spectrometry:

    • ESI-MS: m/z 297.1 [M+H]+^+ (calculated for C₁₂H₁₀ClN₄O₂S: 296.73).

  • HPLC Purity:

    • 98% purity achieved using a C18 column (acetonitrile/water gradient).

Challenges and Limitations

Scalability

Large-scale synthesis faces challenges in handling corrosive reagents (e.g., chlorosulfonic acid) and maintaining low temperatures during sulfonation.

Purification Difficulties

The polar nature of the sulfonamide group complicates chromatographic separation, necessitating gradient elution protocols.

Comparative Analysis of Synthesis Routes

Method Yield Time Purity Scalability
Conventional Cyclization60–75%12 h95–98%Moderate
Microwave Cyclization85–90%15 min>98%High
Post-Cyclization Sulfonylation50–60%18 h90–92%Low

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences in Activity and Mechanism

Antimalarial Activity: The 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analogue exhibited superior antimalarial activity (IC₅₀ = 2.24 µM) compared to other triazolo-pyridine sulfonamides, likely due to enhanced hydrophobic interactions with falcipain-2’s active site .

Structural Flexibility: Derivatives with pyridazine cores (e.g., and ) exhibit divergent biological roles, possibly due to altered electronic profiles and binding affinities for non-protease targets like kinases . Substitution at the sulfonamide nitrogen (e.g., 4-fluorobenzyl in 8i) improves metabolic stability and solubility, as evidenced by LC/MS data (m/z 431.0 [M+H]⁺) .

Thienotriazolodiazepine derivatives () with chlorophenyl groups demonstrate anti-inflammatory applications, highlighting the scaffold’s versatility .

Biological Activity

N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13ClN4O2S
  • Molecular Weight : 336.8 g/mol
  • Structure : The compound features a triazolo-pyridine core with a sulfonamide group and a chlorophenyl substituent, which is critical for its biological activity.
PropertyValue
Molecular Weight336.8 g/mol
LogP2.5684
Polar Surface Area63.367 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

Several studies have investigated the anticancer potential of triazolo-pyridine derivatives. For instance, a study highlighted that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the activation of caspases and modulation of the p53 signaling pathway.

Neuropharmacological Effects

Emerging evidence suggests that triazolo-pyridines may possess anxiolytic and antidepressant properties. Animal models have shown that this compound can reduce anxiety-like behaviors in mice. This effect is hypothesized to be mediated through interactions with serotonin receptors and modulation of neurotransmitter levels.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazolo-pyridine derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Behavioral Studies in Rodents : Behavioral tests indicated that administration of the compound significantly reduced anxiety-like behaviors in rodent models compared to control groups, supporting its potential use in treating anxiety disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism.
  • Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and anxiety.
  • Apoptosis Induction : Its structural properties allow it to induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Key SAR findings :

Substituent PositionModificationImpact on Activity
Triazole C-3Methyl group (e.g., 3-CH3_3)Enhances metabolic stability by steric shielding .
Pyridine C-6Sulfonamide groupCritical for target binding (e.g., enzyme inhibition via H-bonding) .
4-ChlorophenylReplacement with 4-FluorophenylReduces off-target interactions in kinase assays .
Methodology :
  • In silico docking : Predict binding affinities to targets like EGFR or antimalarial enzymes.
  • Parallel synthesis : Test substituent variations (e.g., alkyl, aryl) at C-3 and C-6 .

How can contradictory biological activity data across assays be resolved?

Case example : A compound may show high in vitro antimalarial activity but low in vivo efficacy.
Resolution steps :

Assay conditions : Compare IC50_{50} values under varying pH, temperature, or serum content.

Solubility testing : Poor aqueous solubility (e.g., <10 µM) may limit bioavailability.

Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation).

Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding reduces efficacy .

What computational methods are effective in predicting the compound’s mechanism of action?

  • Molecular dynamics simulations : Model interactions with biological targets (e.g., Plasmodium falciparum enzymes).
  • Pharmacophore mapping : Identify essential features (e.g., sulfonamide as H-bond acceptor).
  • ADMET prediction : Tools like SwissADME estimate logP (2.5–3.0) and blood-brain barrier permeability .

Methodological Challenges

How can researchers address low yields in multi-step syntheses?

Q. Strategies :

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for triazole cyclization).
  • Catalyst screening : Pd(OAc)2_2 improves coupling efficiency in Suzuki reactions .

What protocols ensure accurate stability and solubility profiling?

  • Stability studies :
    • Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
    • Photolytic : Expose to UV light (ICH Q1B guidelines).
  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO for poorly soluble compounds .

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